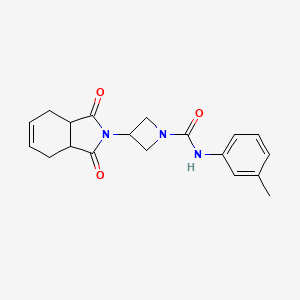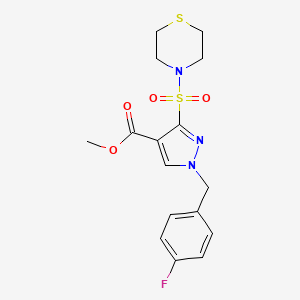
3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" is a synthetic compound with interesting properties and significant potential in various scientific fields. It belongs to a class of molecules known for their complex structures and diverse reactivity, making it a subject of study in both chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" typically involves several steps, each requiring specific conditions. A general route might involve the cyclization of a suitable precursor molecule to form the azetidine ring, followed by functionalization to introduce the isoindoline and the carboxamide groups. Key reaction conditions often include the use of organic solvents, temperature control, and catalysts to facilitate the desired transformations.
Industrial Production Methods
On an industrial scale, the production of this compound would likely employ continuous flow processes to maximize efficiency and yield. These methods could involve automated synthesis platforms, where reaction conditions such as temperature, pressure, and reagent flow rates are precisely controlled to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
"3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction can convert it into more saturated analogs.
Substitution: Nucleophilic substitution reactions can replace functional groups on the azetidine ring or the isoindoline moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or alkoxides. Reaction conditions are tailored to the specific transformation, often involving precise temperature control and use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, "3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" is studied for its reactivity and potential as a building block in synthetic organic chemistry. Its complex structure offers multiple sites for functionalization, making it a versatile intermediate in the synthesis of more complex molecules.
Biology
Biologically, this compound may interact with various biomolecules, potentially serving as a ligand for proteins or enzymes. Its unique structure allows it to fit into different binding sites, making it a candidate for drug discovery and development.
Medicine
In medicine, researchers are exploring its potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs for treating diseases or conditions that are currently difficult to manage with existing therapies.
Industry
Industrially, this compound might be used as a precursor in the synthesis of materials with specific properties, such as polymers or specialty chemicals, enhancing the performance of products in various applications.
Wirkmechanismus
The mechanism by which "3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" exerts its effects involves its ability to interact with molecular targets. This interaction can occur through binding to specific sites on proteins or enzymes, altering their function and leading to various biological outcomes. The compound's structure allows it to engage in hydrogen bonding, van der Waals interactions, and other non-covalent forces that stabilize these interactions.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, "3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Similar compounds include:
"2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanamine"
"1-(3-methylphenyl)-3-azetidinone"
"N-(3-methylphenyl)-2-azetidinecarboxamide"
Eigenschaften
IUPAC Name |
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-methylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12-5-4-6-13(9-12)20-19(25)21-10-14(11-21)22-17(23)15-7-2-3-8-16(15)18(22)24/h2-6,9,14-16H,7-8,10-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQHBKWOWHYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide](/img/structure/B2523597.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2523598.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2523599.png)

![N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2523601.png)

![2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2523603.png)
![N-{[5-({2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide](/img/structure/B2523604.png)




![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2523612.png)
